4-nitrophenyl 4-(phenoxymethyl)benzoate
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Overview
Description
4-Nitrophenyl 4-(phenoxymethyl)benzoate is an organic compound with the molecular formula C20H15NO5. It is a derivative of benzoic acid and contains both nitrophenyl and phenoxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-(phenoxymethyl)benzoate typically involves the esterification of 4-nitrophenol with 4-(phenoxymethyl)benzoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-(phenoxymethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, yielding 4-nitrophenol and 4-(phenoxymethyl)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium catalyst, and an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like ethanol or methanol.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(phenoxymethyl)benzoic acid.
Reduction: 4-aminophenyl 4-(phenoxymethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-(phenoxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and substitution reactions.
Biology: Employed in enzyme kinetics studies to investigate the catalytic mechanisms of esterases and lipases.
Medicine: Potential use in drug development as a prodrug that can be activated by enzymatic hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-(phenoxymethyl)benzoate involves its interaction with specific enzymes or chemical reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, facilitated by an enzyme or catalyst. The nitro group can undergo reduction through electron transfer processes mediated by a catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl benzoate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl 4-(trifluoromethyl)benzoate
Comparison
4-Nitrophenyl 4-(phenoxymethyl)benzoate is unique due to the presence of both nitrophenyl and phenoxymethyl groups, which confer distinct reactivity and properties. Compared to 4-nitrophenyl benzoate, it has an additional phenoxymethyl group that can participate in further chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl) 4-(phenoxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(26-19-12-10-17(11-13-19)21(23)24)16-8-6-15(7-9-16)14-25-18-4-2-1-3-5-18/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHHZGSJPCZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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